Cas no 60192-59-8 ((5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman)
![(5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman structure](https://it.kuujia.com/scimg/cas/60192-59-8x500.png)
60192-59-8 structure
Nome del prodotto:(5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman
(5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman
- 12'-Hydroxy-2'-methyl-5'α-[(S)-1-methylpropyl]ergotaman-3',6',18-trione
- Q27288230
- ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-METHYL-5'-((1S)-1-METHYLPROPYL)-, (5'.ALPHA.)-
- beta-Ergosine
- ERGOSINE, BETA-
- .BETA.-ERGOSINE
- ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-METHYL-5'-(1-METHYLPROPYL)-, (5'.ALPHA.(S))-
- (6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- 60192-59-8
- RP84B07RAB
- Ergotaman-3',6',18-trione, 12'-hydroxy-2'-methyl-5'-(1-methylpropyl)-, (5'-alpha(S))-
- UNII-RP84B07RAB
-
- Inchi: InChI=1S/C30H37N5O5/c1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t16-,18+,22+,23-,25-,29+,30-/m0/s1
- Chiave InChI: KJILSMAJKRVRFV-RBBOJWASSA-N
- Sorrisi: CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Proprietà calcolate
- Massa esatta: 547.27946930g/mol
- Massa monoisotopica: 547.27946930g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 40
- Conta legami ruotabili: 4
- Complessità: 1150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 118Ų
- XLogP3: 1.8
(5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman Letteratura correlata
-
George Barger Analyst 1937 62 340
-
R. I. Brinkworth,E. J. Lloyd,P. R. Andrews Nat. Prod. Rep. 1988 5 363
-
3. Index pages
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Sydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1937 396
60192-59-8 ((5'beta)-5'-[(2S)-butan-2-yl]-12'-hydroxy-2'-methyl-3',6',18-trioxoergotaman) Prodotti correlati
- 2227789-81-1((1R)-1-5-(trifluoromethyl)thiophen-2-ylethan-1-ol)
- 868966-63-6(N-(2,4-dimethoxyphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1402238-43-0(tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate)
- 2172071-97-3(1-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-3-amido}cyclobutane-1-carboxylic acid)
- 1316225-93-0(2-Chloro-5-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine)
- 2137784-29-1(1H-Pyrrole-3-carboxylic acid, 5-cyclopentyl-2-ethyl-)
- 1803604-27-4(4,4-dimethylpent-1-yn-3-amine;hydrochloride)
- 898757-94-3(2,6-Dimethyl-4'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 315246-01-6(2-amino-7-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile)
- 1308968-69-5((S)-2-Amino-N-(2,3-dichloro-benzyl)-N-methyl-propionamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
